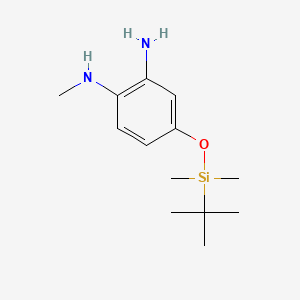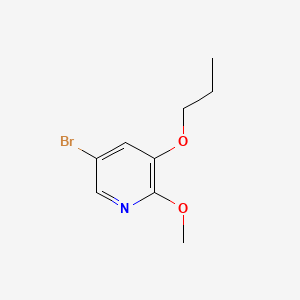
4-TERT-BUTYLANILINE-D15
カタログ番号 B566804
CAS番号:
1219794-71-4
分子量: 164.329
InChIキー: WRDWWAVNELMWAM-JYJYZAGRSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
4-TERT-BUTYLANILINE-D15, also known as 4-tert-Butylaniline-d15, is a chemical compound with the formula (CD3)3CC6D4ND2 . It has a molecular weight of 164.33 . The unlabelled compound has a CAS number of 769-92-6 .
Synthesis Analysis
4-tert-Butylaniline reacts with formic acid to produce formic acid- (4-tert-butyl-anilide) . This reaction could happen in the presence of the solvent of toluene in the condition of heating . Schiff base formation reaction between 4-tert-butylaniline and 4-tert-butylbenzaldehyde in ethanol has been carried out using the matrix-assisted laser desorption ionization-chip system .Molecular Structure Analysis
The molecular structure of 4-TERT-BUTYLANILINE-D15 is represented by the formula (CD3)3CC6D4ND2 . The molecular weight of this compound is 164.33 .Chemical Reactions Analysis
4-tert-Butylaniline reacts with formic acid to produce formic acid- (4-tert-butyl-anilide) . This reaction could happen in the presence of the solvent of toluene in the condition of heating .Physical And Chemical Properties Analysis
The density of 4-TERT-BUTYLANILINE-D15 is approximately 0.9±0.1 g/cm3 . It has a boiling point of 238.2±19.0 °C at 760 mmHg . The refractive index is 1.529 , and the flash point is 101.7±0.0 °C . The logP value is 2.63 .特性
| { "Design of the Synthesis Pathway": "The synthesis of 4-TERT-BUTYLANILINE-D15 can be achieved through a multistep reaction pathway.", "Starting Materials":[ "4-nitrotoluene-D15", "tert-butylamine", "sodium hydroxide", "sodium borohydride", "acetic acid", "ethyl acetate", "hydrochloric acid", "sodium chloride", "sodium sulfate" ], "Reaction":[ "Step 1: Reduction of 4-nitrotoluene-D15 with sodium borohydride in the presence of acetic acid to obtain 4-amino-2,3,5,6-D15-tetramethylbenzene.", "Step 2: Protection of the amino group in 4-amino-2,3,5,6-D15-tetramethylbenzene with tert-butyl chloride in the presence of sodium hydroxide to obtain 4-tert-butylamino-2,3,5,6-D15-tetramethylbenzene.", "Step 3: Nitration of 4-tert-butylamino-2,3,5,6-D15-tetramethylbenzene with nitric acid in the presence of sulfuric acid to obtain 4-tert-butyl-2,3,5,6-D15-tetramethylbenzenediazonium tetrafluoroborate.", "Step 4: Coupling of 4-tert-butyl-2,3,5,6-D15-tetramethylbenzenediazonium tetrafluoroborate with aniline in the presence of hydrochloric acid to obtain 4-tert-butylaniline-D15.", "Step 5: Purification of the product by extraction with ethyl acetate, washing with hydrochloric acid, sodium bicarbonate, water, and drying with sodium sulfate." ] } | |
CAS番号 |
1219794-71-4 |
分子式 |
C10H15N |
分子量 |
164.329 |
IUPAC名 |
N,N,2,3,5,6-hexadeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]aniline |
InChI |
InChI=1S/C10H15N/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,11H2,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D/hD2 |
InChIキー |
WRDWWAVNELMWAM-JYJYZAGRSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)N |
同義語 |
4-TERT-BUTYLANILINE-D15 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details


Absolute ethanol (20 ml) was added to 10% palladium on charcoal (0.2 g) in a Parr hydrogenation bottle (500 ml volume). 1-(1,1-Dimethylethyl)-4-nitrobenzene (50 g) in absolute ethanol (100 ml) was added. Hydrogen was admitted to the bottle and the mixture shaken at 60 psi over night. The catalyst was removed by filtration through Celite under nitrogen, the filtrate was reduced in vacuo and the residue distilled at 96° C./0.3 mm Hg to give 4-(1,1-dimethylethyl)benzenamine as an oil.





Synthesis routes and methods II
Procedure details


(CyPF-t-Bu)PdCl2 (7.30 mg, 1.00×10−2 mmol), LiNH2 (0.230 g, 10.0 mmol) and 4-t-butyl-1-bromobenzene (0.213 g, 1.00 mmol) were weighed into a 24 mL vial. DME (20.0 mL) was then added. The vial was sealed with a cap containing a PTFE septum, and the reaction mixture was stirred for 24 h at 80° C. The reaction mixture was allowed to cool to room temperature before pouring into ice water (20.0 mL). To this mixture was added HCl aqueous solution (10.0 mL, 1.0 M). The mixture was stirred at room temperature for 5 min and was then neutralized with a saturated solution of NaHCO3 (5.00-10.0 mL). After extraction with CH2Cl2 (3×20.0 mL), the organic layer was separated and dried over MgSO4. The solvent was evaporated, and the crude product isolated by eluting with hexane/ethyl acetate (80/20) to give 107.0 mg (72%) of 4-t-butylaniline as a pale yellow liquid.
[Compound]
Name
(CyPF-t-Bu)PdCl2
Quantity
7.3 mg
Type
reactant
Reaction Step One



[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Five




Name
Yield
72%
Synthesis routes and methods III
Procedure details


While carbon tetrachloride was refluxed, fuming sulfuric acid was added dropwise to evolve phosgene. When the atmosphere in the apparatus was replaced sufficiently with phosgene, a 4-t-butylaniline toluene solution (containing 6.00 g of 4-t-butylaniline in 250 ml of toluene) was added dropwise and the temperature was gradually elevated to allow the reaction to proceed while the toluene was refluxed. Yield: 5.61 g (79.6%).




Name
4-t-butylaniline toluene
Quantity
250 mL
Type
reactant
Reaction Step Five


Name
Synthesis routes and methods IV
Procedure details


A mixture of 110 parts of ethyl N-(4-tert.-butyl-phenyl)-carbamate, 370 parts of aniline and 700 parts of ethanol is heated to 180° C. in an autoclave and kept at this temperature for 6 hours. The mixture is then subjected to fractional distillation under reduced pressure. 60 parts (80% of theory) of 4-tert.-butylaniline, of boiling point 93°-94° C./4 mbar, are obtained.
[Compound]
Name
110
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Name
Yield
80%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)
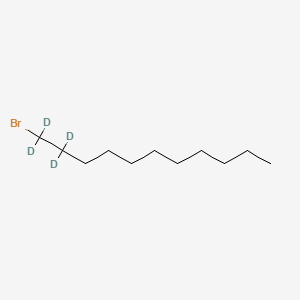
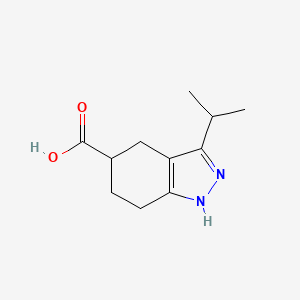


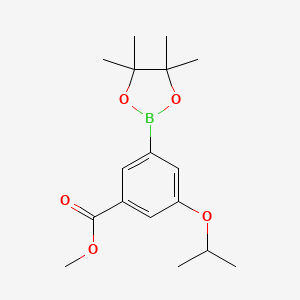
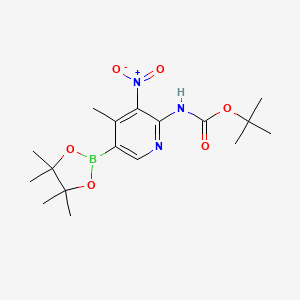
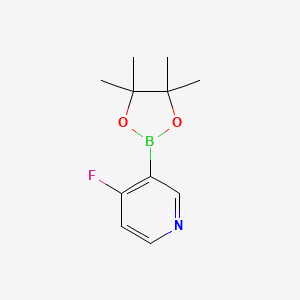
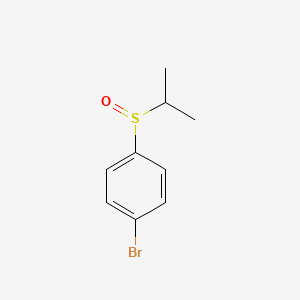
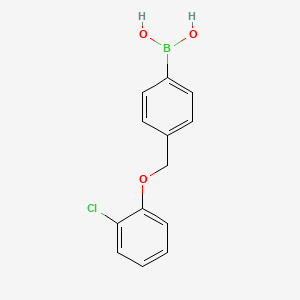
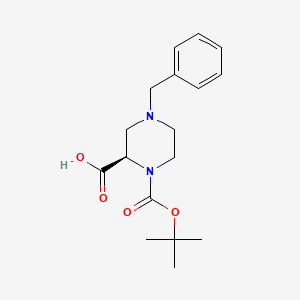
![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B566739.png)
